Scaffold Motif Differentiates from High-Potency BCR-ABL Inhibitor Series
The compound's core scaffold is distinct from the most potent described BCR-ABL inhibitors. The lead compound 7a in a related series of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives, which uses a phenyl linker, shows potent BCR-ABL1 inhibition with an IC50 of 14.2 nM [1]. The target compound replaces this phenyl linker with a more flexible ethyl spacer and introduces a 4-benzoyl group, which is predicted to alter the binding mode and selectivity profile significantly [2]. This structural difference makes it a valuable tool for probing the chemical space around the ATP-binding site that is not covered by the phenyl-linked series.
| Evidence Dimension | BCR-ABL1 Kinase Inhibitory Activity and Linker Chemistry |
|---|---|
| Target Compound Data | No direct IC50 data available; features a flexible ethyl linker and 4-benzoyl substitution |
| Comparator Or Baseline | Compound 7a (4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivative); IC50 = 14.2 nM, uses a rigid phenyl linker |
| Quantified Difference | Structural difference in linker and substitution prevents direct potency comparison; activity is predicted to be distinct but is unquantified. |
| Conditions | In vitro BCR-ABL1 kinase assay (Kinase-Glo) for the comparator compound. |
Why This Matters
For researchers investigating BCR-ABL or related kinases, this compound offers a chemically distinct probe that can help elucidate the role of linker flexibility and the benzoyl pharmacophore, an area inaccessible to the lead series with a rigid phenyl spacer.
- [1] Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorg Med Chem. 2015;23(15):4321-4331. View Source
- [2] Kuujia. Cas no 2034324-40-6 structural description. Accessed May 7, 2026. View Source
